molecular formula C11H14O5 B8622756 2-Furylmalonic acid diethyl ester

2-Furylmalonic acid diethyl ester

Cat. No. B8622756
M. Wt: 226.23 g/mol
InChI Key: VAIRORLZRUVNMT-UHFFFAOYSA-N
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Patent
US05250517

Procedure details

340 g (2.5 mmol) of zinc chloride were added in one portion to a solution of 217 g (1.67 mol) of 2,5-dimethoxy-2,5-dihydrofuran, 1500 ml (10 mol) of malonic acid diethyl ester, 167 ml of Water and 330 ml of glacial acetic acid. The temperature rose to 35°. The dark solution was stirred at room temperature overnight, poured onto ice, extracted three times with diethyl ether, washed in succession with saturated sodium bicarbonate and sodium chloride solutions, and finally dried. After evaporating the excess malonic acid diethyl ester (70°/13 Pa), the remaining oil was distilled over a Vigreux column, to obtain 109.2 g (29%) of 2-furylmalonic acid diethyl ester (purity 94%), boiling point 100°-110°/39 Pa.
Quantity
217 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
reactant
Reaction Step One
Name
Quantity
167 mL
Type
reactant
Reaction Step One
Quantity
340 g
Type
catalyst
Reaction Step One
Quantity
330 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[CH:3]1[CH:7]=[CH:6][CH:5](OC)[O:4]1.[CH2:10]([O:12][C:13](=[O:20])[CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH3:11].O>[Cl-].[Zn+2].[Cl-].C(O)(=O)C>[CH2:10]([O:12][C:13](=[O:20])[CH:14]([C:5]1[O:4][CH:3]=[CH:7][CH:6]=1)[C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH3:11] |f:3.4.5|

Inputs

Step One
Name
Quantity
217 g
Type
reactant
Smiles
COC1OC(C=C1)OC
Name
Quantity
1500 mL
Type
reactant
Smiles
C(C)OC(CC(=O)OCC)=O
Name
Quantity
167 mL
Type
reactant
Smiles
O
Name
Quantity
340 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Name
Quantity
330 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The dark solution was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 35°
ADDITION
Type
ADDITION
Details
poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted three times with diethyl ether
WASH
Type
WASH
Details
washed in succession with saturated sodium bicarbonate and sodium chloride solutions
CUSTOM
Type
CUSTOM
Details
finally dried
CUSTOM
Type
CUSTOM
Details
After evaporating the excess malonic acid diethyl ester (70°/13 Pa)
DISTILLATION
Type
DISTILLATION
Details
the remaining oil was distilled over a Vigreux column

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(C(C(=O)OCC)C=1OC=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 109.2 g
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 28.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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